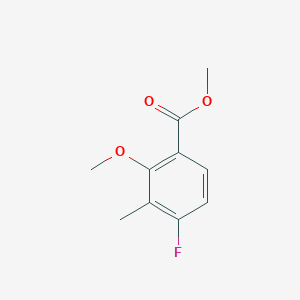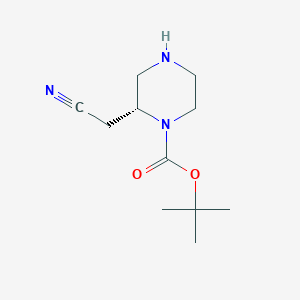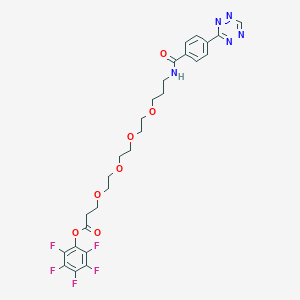
Ethyl 6-isopropoxy-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-isopropoxy-5-methylnicotinate is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 .
Physical And Chemical Properties Analysis
The boiling point of Ethyl 6-isopropoxy-5-methylnicotinate is predicted to be 305.2±37.0 °C . Its density is predicted to be 1.059±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.32 .Scientific Research Applications
Exploration of Similar Chemical Entities in Research
Compounds similar to Ethyl 6-isopropoxy-5-methylnicotinate, such as those involved in the modification of ethylene perception and action in plants, play crucial roles in agricultural biotechnology and post-harvest technology. For example, 1-methylcyclopropene (1-MCP) has been extensively studied for its effects on fruits and vegetables, both to further investigate the role of ethylene in ripening and senescence and as a commercial technology to improve product quality (Watkins, 2006; Blankenship & Dole, 2003). These insights into ethylene's role highlight the potential avenues for research into Ethyl 6-isopropoxy-5-methylnicotinate, assuming it shares or impacts related biochemical pathways.
Analytical Techniques and Toxicity Evaluation
The development and application of analytical methods for determining antioxidant activity (Munteanu & Apetrei, 2021) and the critical evaluation of chemical toxicity (Mcgregor, 2007) are essential aspects of chemical research that are pertinent to understanding the safety and environmental impact of new chemical entities such as Ethyl 6-isopropoxy-5-methylnicotinate.
properties
IUPAC Name |
ethyl 5-methyl-6-propan-2-yloxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-12(14)10-6-9(4)11(13-7-10)16-8(2)3/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYLSJCKFGHTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-isopropoxy-5-methylnicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)



